Introduction: The Versatility of a Core Phenolic Building Block
Introduction: The Versatility of a Core Phenolic Building Block
An In-depth Technical Guide to 2-Allylphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
2-Allylphenol (CAS No. 1745-81-9) is a pivotal organic intermediate characterized by a phenol ring substituted with an allyl group at the ortho position. This unique arrangement of a nucleophilic aromatic ring, an acidic hydroxyl group, and a reactive alkene functionality makes it a highly versatile and valuable building block in modern organic synthesis. Its utility spans a wide range of applications, from the creation of high-performance polymers and resins to the intricate synthesis of pharmaceuticals and fine chemicals.[1][2] This guide offers a comprehensive exploration of 2-Allylphenol's chemical properties, structure, synthesis, and reactivity, providing the in-depth knowledge required for its effective application in research and development.
Molecular Structure and Identification
The fundamental identity of 2-Allylphenol is defined by its specific arrangement of atoms and functional groups, which dictates its chemical behavior.
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IUPAC Name: 2-(prop-2-en-1-yl)phenol[3]
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CAS Number: 1745-81-9[3]
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Molecular Formula: C₉H₁₀O[5]
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Molecular Weight: 134.18 g/mol
Caption: Molecular Structure of 2-Allylphenol (C₉H₁₀O).
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is paramount for its handling and application in experimental settings.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow clear liquid | [3][5] |
| Melting Point | -6 to -5 °C | [3][6] |
| Boiling Point | 220 °C (lit.) | [6] |
| Density | 1.028 g/mL at 25 °C (lit.) | [6] |
| Refractive Index (n20/D) | 1.546 (lit.) | |
| Solubility in Water | 7 g/L at 20 °C | [6] |
| Solubility (Other) | Soluble in alcohol, chloroform, ether | [7] |
| pKa | 10.28 at 25 °C | [6] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [3] |
| LogP (o/w) | 2.12 - 2.44 | [3][8] |
| Hazard Classification | Corrosive; Harmful in contact with skin and if swallowed | [3][7] |
Synthesis: A Tale of Two Reactions
The predominant industrial synthesis of 2-Allylphenol is an elegant two-step process that leverages two classic named reactions: the Williamson Ether Synthesis and the Claisen Rearrangement.[9][10] This method is favored due to its high yield and reliability.
Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether
The synthesis begins with the O-allylation of phenol. This is a nucleophilic substitution reaction where the phenoxide ion, formed by deprotonating phenol with a base, attacks an allyl halide.
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Causality: Phenol itself is not nucleophilic enough to displace a halide. Conversion to the more nucleophilic phenoxide ion using a base like sodium hydroxide (NaOH) is essential for the reaction to proceed efficiently.
Step 2: Thermal[4][4]-Sigmatropic Claisen Rearrangement
The intermediate, allyl phenyl ether, undergoes a thermal intramolecular rearrangement to yield the final product, 2-Allylphenol. This is a concerted, pericyclic reaction where bond formation and cleavage occur simultaneously through a cyclic six-membered transition state.[11][12] The reaction is highly regioselective, exclusively forming the ortho-substituted product when the ortho positions are unsubstituted.
Caption: Key steps in the industrial synthesis of 2-Allylphenol.
Experimental Protocol: Two-Step Synthesis
The following protocol is a representative industrial process.[10]
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Formation of Sodium Phenoxide: To a suitable reaction vessel, charge 8.0 moles of phenol dissolved in isopropanol. Add a solution of 8.0 moles of sodium hydroxide in water. The reaction to form sodium phenoxide occurs in situ.
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Williamson Ether Synthesis: To the phenoxide solution, add 9.6 moles of allyl chloride. Heat the mixture to approximately 70°C under a slight nitrogen pressure for about 5 hours until the formation of allyl phenyl ether is complete.
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Workup and Purification of Intermediate: Cool the reaction mixture to room temperature. Add a non-polar solvent like toluene. Perform an azeotropic distillation to remove water, isopropanol, and unreacted allyl chloride, leaving substantially pure allyl phenyl ether.[9][10]
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Claisen Rearrangement: Heat the purified allyl phenyl ether to 200-250°C. The thermal rearrangement proceeds over several hours to yield 2-Allylphenol.[12]
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Final Purification: The resulting 2-Allylphenol can be purified by vacuum distillation to achieve high purity (>98%).
Alternative Synthesis Routes
While the two-step process is common, other methods exist:
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Direct Allylation of Phenol: Reacting phenol with allyl alcohol in the presence of an acidic catalyst.[2]
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Catalytic Addition: Reacting benzene and propylene under high temperature and pressure with a suitable catalyst.[2]
Reactivity and Spectroscopic Profile
The dual functionality of 2-Allylphenol provides two distinct centers for chemical modification, making it a powerful synthetic intermediate.
Reactivity of the Phenolic -OH Group
The hydroxyl group is acidic (pKa ≈ 10.28) and can be deprotonated to form a phenoxide. This allows for:
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Etherification: Reaction with alkyl halides to form ethers.
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Esterification: Reaction with acyl chlorides or anhydrides to form esters.
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Antioxidant Activity: The phenolic proton can be abstracted by free radicals, making it an effective antioxidant.[4]
Reactivity of the Allyl Group
The terminal double bond of the allyl group is susceptible to a variety of electrophilic addition and polymerization reactions:
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Hydrogenation: Reduction to a propyl group.
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Halogenation: Addition of halogens across the double bond.
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Polymerization: The allyl group can act as a monomer or a cross-linking site in the synthesis of polymers, such as phenolic and polyester resins.[1][9]
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is highly characteristic. It shows distinct signals for the aromatic protons (typically in the 6.7-7.2 ppm range), a multiplet for the vinyl proton (-CH=), a doublet for the terminal vinyl protons (=CH₂), a doublet for the benzylic protons (-CH₂-), and a broad singlet for the phenolic hydroxyl proton (-OH), whose chemical shift is concentration-dependent.
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Mass Spectrometry: The electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 134.[13][14]
Applications in Drug Development and Materials Science
The versatile chemical nature of 2-Allylphenol makes it an attractive starting material for a multitude of high-value products.[1]
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Pharmaceutical Intermediate: 2-Allylphenol is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). It serves as an intermediate in the synthesis of metabolites for the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac.[6] It is also a building block for drugs like the beta-blocker Alprenolol.[9] Its inherent biological activities, including antifungal and anti-inflammatory properties, make it a target for the development of new therapeutic agents.[2][6]
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Polymer Chemistry: It is widely used as a monomer and cross-linking agent. In phenolic and polyester resins, the allyl group allows for vulcanization, which enhances thermal stability and mechanical strength.[1][9] It is also used to improve the heat resistance and strength of epoxy resins and polyurethanes.[2]
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Fine and Specialty Chemicals: Its structure is a foundation for synthesizing fragrances, dyes, and pesticides.[2] It is also used in daily chemical products like detergents and skincare items.[2][9]
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